BenchChemオンラインストアへようこそ!

N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

HDAC6 Fragment-based drug discovery Epigenetics

Select this N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS 1258650-32-6) as a validated HDAC6 fragment hit (Kd=5.4 μM) and versatile scaffold for PROTAC development. Unlike simpler analogs (2-chloroacetamide, LogP -0.53; 2-phenoxyacetamide, lacking an electrophilic handle), this compound uniquely integrates a permeability-enhancing phenyl ring with a reactive chloroacetamide moiety for facile thiol/amine conjugation. Its drug-like physicochemical profile—LogP 0.4057, TPSA 81.42 Ų, 6 rotatable bonds—makes it an ideal starting point for SAR exploration, fragment elaboration, and linker attachment. Supplied at 95% purity for reliable parallel synthesis and library construction. Ideal for computational ADME calibration studies.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68
CAS No. 1258650-32-6
Cat. No. B3046556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide
CAS1258650-32-6
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCl)OCC(=O)N
InChIInChI=1S/C11H13ClN2O3/c12-5-11(16)14-6-8-1-3-9(4-2-8)17-7-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16)
InChIKeyJFHMFLNYXIRICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS 1258650-32-6): A Dual-Functional Scaffold for Fragment-Based HDAC6 Targeting and Medicinal Chemistry Derivatization


N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (CAS 1258650-32-6) is a chloroacetamide derivative featuring a central benzylamine core substituted with a carbamoylmethoxy group and a reactive 2-chloroacetamide moiety . With a molecular weight of 256.69 g/mol and the formula C11H13ClN2O3, this compound is commercially available as a versatile small-molecule scaffold . It exhibits measurable, albeit modest, binding affinity for histone deacetylase 6 (HDAC6) [1] and possesses a physicochemical profile—LogP 0.4057, topological polar surface area (TPSA) 81.42 Ų, and six rotatable bonds—that distinguishes it from simpler chloroacetamide analogs .

Why In-Class Substitution with Simple Chloroacetamides or Phenoxyacetamides Fails to Replicate the Unique Chemical Space of 1258650-32-6


Simple chloroacetamide (CAS 79-07-2) and 2-phenoxyacetamide (CAS 621-88-5) lack the combined structural features required for both HDAC6 engagement and efficient derivatization. 2-Chloroacetamide exhibits a negative LogP (-0.53) and a minimal polar surface area (43.09 Ų), making it unsuitable for many cellular assays [1]. 2-Phenoxyacetamide, while possessing improved lipophilicity (LogP 1.251), lacks the chloroacetamide handle necessary for nucleophilic substitution reactions [2]. The target compound integrates both a phenyl ring (enhancing membrane permeability) and a reactive chloroacetamide group (enabling bioconjugation or PROTAC linker attachment), resulting in a balanced LogP (0.4057) and a TPSA (81.42 Ų) that aligns with fragment-like properties for oral bioavailability . Its six rotatable bonds confer conformational flexibility that is absent in the rigid chloroacetamide core [3].

Quantitative Differentiation of N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (1258650-32-6) Against Structural and Functional Comparators


Modest HDAC6 Binding Affinity (Kd 5.4 μM) Positions the Compound as a Fragment Hit Rather than a Potent Inhibitor

N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide binds to recombinant human HDAC6 with a dissociation constant (Kd) of 5.40 × 10³ nM (5.4 μM) as determined by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as the substrate [1]. In contrast, the optimized HDAC6 inhibitor Tubastatin A exhibits a Ki of 7.60 nM in a comparable recombinant enzyme system [2]. The target compound is approximately 710-fold less potent, a characteristic that is not a weakness but a defined asset for fragment-based drug discovery (FBDD) campaigns, where low-affinity (high micromolar to millimolar) hits are preferred to ensure efficient ligand efficiency optimization.

HDAC6 Fragment-based drug discovery Epigenetics

Balanced LogP (0.4057) Enables Favorable Cell Permeability Relative to Highly Hydrophilic Chloroacetamide (LogP -0.53) and More Lipophilic Phenoxyacetamide (LogP 1.251)

The calculated partition coefficient (LogP) for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is 0.4057 . This value falls within the optimal range (0–3) for passive membrane diffusion, contrasting sharply with the parent chloroacetamide (experimental LogP -0.53) [1] and the related 2-phenoxyacetamide (LogP 1.251) [2]. The 0.94-unit increase over chloroacetamide and 0.85-unit decrease relative to phenoxyacetamide place the compound in a 'Goldilocks zone' that balances aqueous solubility and membrane partitioning.

Lipophilicity Cell permeability ADME

Enhanced Topological Polar Surface Area (TPSA 81.42 Ų) Provides Superior Aqueous Solubility and Hydrogen-Bonding Capacity Over Simpler Analogs

The topological polar surface area (TPSA) of N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide is 81.42 Ų , which is significantly larger than that of 2-chloroacetamide (43.09 Ų) [1] and 2-phenoxyacetamide (52.32 Ų) [2]. The TPSA of 81.42 Ų falls below the 140 Ų threshold commonly associated with poor oral absorption, yet its 38.3 Ų increase over chloroacetamide introduces two additional hydrogen-bond acceptors and one additional donor, enhancing water solubility and providing more anchor points for target binding.

Polar surface area Solubility Drug-likeness

Six Rotatable Bonds Confer Conformational Flexibility and Enhanced Ligand Efficiency Opportunities Versus Rigid Chloroacetamide (1 Rotatable Bond)

N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide contains six rotatable bonds [1], a five-fold increase over 2-chloroacetamide, which has only one rotatable bond [2]. 2-Phenoxyacetamide also has four rotatable bonds [3], but lacks the pendant carbamoylmethoxy group and chloroacetamide handle. The increased rotatable bond count corresponds to a higher fraction of sp³-hybridized carbons (Fsp³), a metric that correlates positively with clinical success rates in drug discovery. Greater conformational flexibility allows the compound to sample a wider range of binding poses during initial fragment screening, increasing the probability of identifying productive binding modes.

Conformational flexibility Ligand efficiency Molecular complexity

High-Value Application Scenarios for N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide (1258650-32-6) Based on Verified Quantitative Differentiation


Fragment-Based HDAC6 Drug Discovery

Leverage the compound's modest HDAC6 affinity (Kd = 5.4 μM) [1] as a validated fragment hit. Unlike high-affinity inhibitors (e.g., Tubastatin A, Ki = 7.6 nM) [2] which are unsuitable for fragment elaboration, this scaffold provides a low-molecular-weight (256.69 Da) starting point with six rotatable bonds [3] and a balanced LogP (0.4057) ideal for structure-activity relationship (SAR) exploration. Researchers can grow, merge, or link this fragment to develop novel, IP-protectable HDAC6 modulators.

PROTAC Linker and Bifunctional Degrader Synthesis

The reactive 2-chloroacetamide group serves as an electrophilic handle for nucleophilic substitution with thiols or amines, enabling facile conjugation to E3 ligase ligands or linker moieties in PROTAC design. The compound's physicochemical profile—LogP 0.4057, TPSA 81.42 Ų —ensures that the resulting conjugates maintain favorable cell permeability and solubility, critical for targeted protein degradation applications.

Medicinal Chemistry Scaffold Diversification

The compound is commercially described as a 'versatile small molecule scaffold' , and its structural features support this designation. The phenyl ring can be further functionalized via electrophilic aromatic substitution, the carbamoylmethoxy group can be hydrolyzed to a carboxylic acid or amidated, and the chloroacetamide moiety can undergo substitution to introduce diverse pharmacophores. With a purity of 95% and ready availability in quantities up to 2.5 g , it is a reliable building block for parallel synthesis and library construction.

Physicochemical Property Benchmarking and In Silico Modeling

The well-characterized physicochemical parameters—LogP 0.4057, TPSA 81.42 Ų, six rotatable bonds [3] —make this compound an excellent calibration standard for computational ADME models. Its intermediate properties serve as a reference point for tuning lipophilicity and polarity in lead optimization programs, bridging the gap between overly hydrophilic and excessively lipophilic chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.